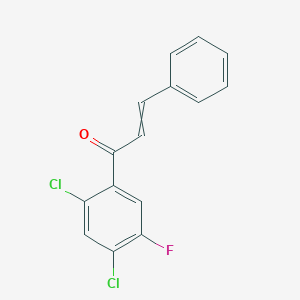
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL is a chemical compound with the molecular formula C15H8F4O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four fluorine atoms and a hydroxyl group on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL typically involves the fluorination of 4-methylanthracen-1-OL. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available anthracene derivatives. The process includes selective methylation, followed by hydroxylation and subsequent fluorination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoro-4-methylanthracen-1-one.
Reduction: Formation of 5,6,7,8-tetrafluoro-4-methylanthracene.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in electrostatic interactions and influence the compound’s lipophilicity. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylanthracen-1-OL: Lacks the fluorine atoms, resulting in different chemical and physical properties.
5,6,7,8-Tetrafluoroanthracen-1-OL: Similar structure but without the methyl group, affecting its reactivity and applications.
5,6,7,8-Tetrafluoro-4-methylanthracene:
Uniqueness
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL is unique due to the combination of fluorine atoms and a hydroxyl group on the anthracene ring. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
185432-95-5 |
|---|---|
Molecular Formula |
C15H8F4O |
Molecular Weight |
280.22 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoro-4-methylanthracen-1-ol |
InChI |
InChI=1S/C15H8F4O/c1-6-2-3-11(20)8-5-10-9(4-7(6)8)12(16)14(18)15(19)13(10)17/h2-5,20H,1H3 |
InChI Key |
OTKFBUZZOVUKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C(=CC2=C(C=C1)O)C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
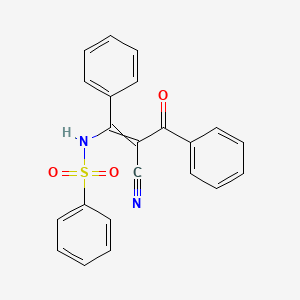
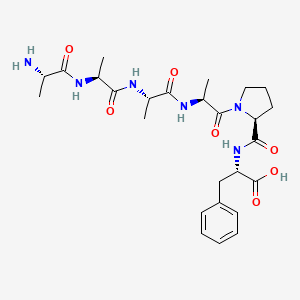
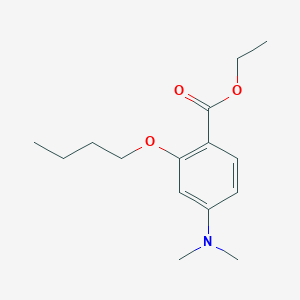
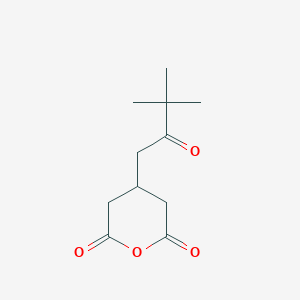
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
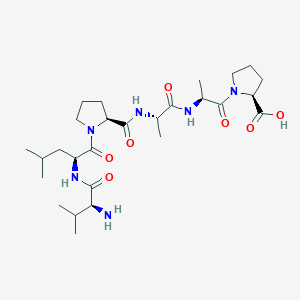
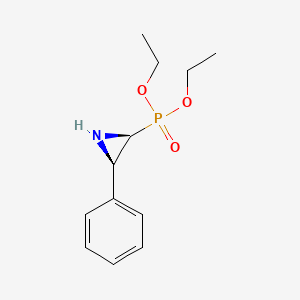
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
